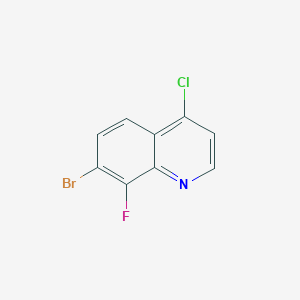
7-Bromo-4-chloro-8-fluoroquinoline
Übersicht
Beschreibung
7-Bromo-4-chloro-8-fluoroquinoline is a chemical compound with the molecular formula C9H4BrClFN . It has a molecular weight of 260.49 .
Synthesis Analysis
The synthesis of 7-Bromo-4-chloro-8-fluoroquinoline involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Molecular Structure Analysis
The InChI code for 7-Bromo-4-chloro-8-fluoroquinoline is 1S/C9H4BrClFN/c10-6-2-1-5-7 (11)3-4-13-9 (5)8 (6)12/h1-4H .Physical And Chemical Properties Analysis
7-Bromo-4-chloro-8-fluoroquinoline is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Metalation and Functionalization : 2-Bromo-3-fluoroquinolines, closely related to 7-Bromo-4-chloro-8-fluoroquinoline, can be transformed into carboxylic acids through halogen/metal permutation and subsequent deprotonation and carboxylation. These compounds have shown excellent yields in this transformation, indicating potential in chemical synthesis and drug development (Ondi, Volle, & Schlosser, 2005).
Vibrational Spectroscopy : In a study involving a similar compound, 7-bromo-5-chloro-8-hydroxyquinoline, vibrational spectroscopy was used for detailed analysis. This kind of spectroscopic analysis is crucial for understanding the structural and electronic properties of such compounds, which is vital for designing new materials or drugs (Arjunan, Mohan, Ravindran, & Mythili, 2009).
Resonance Raman Characterization : The resonance Raman characterization of 8-bromo-7-hydroxyquinoline derivatives in various solvents provided insights into the ground-state species of these compounds in aqueous solutions. This kind of study is essential for understanding the photophysical properties of quinolines, which can be useful in developing photo-responsive materials (An et al., 2009).
Synthesis of Antibiotics : Halogenated quinoline building blocks, including those similar to 7-Bromo-4-chloro-8-fluoroquinoline, have been synthesized and utilized in antimicrobial drug discovery. These compounds offer a promising avenue for developing new antibiotics (Flagstad et al., 2014).
Photoremovable Protecting Group for Biological Use : A study on 8-Bromo-7-hydroxyquinoline, closely related to 7-Bromo-4-chloro-8-fluoroquinoline, revealed its efficacy as a photoremovable protecting group for biomolecules. This application is significant in studying cell physiology and developing controlled drug delivery systems (Zhu, Pavlos, Toscano, & Dore, 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
7-bromo-4-chloro-8-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-6-2-1-5-7(11)3-4-13-9(5)8(6)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCALJIQMKMACB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=CC(=C21)Cl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-chloro-8-fluoroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol](/img/structure/B1384619.png)
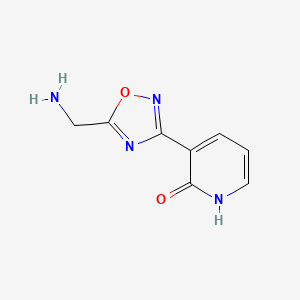
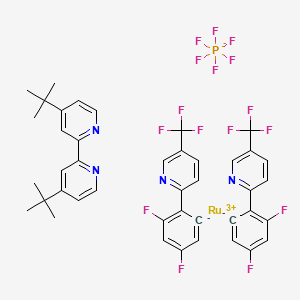
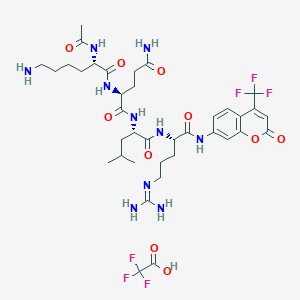
![2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B1384628.png)
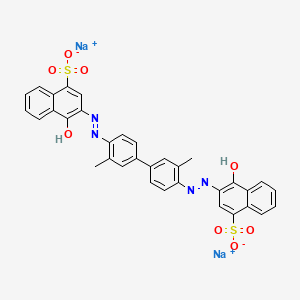
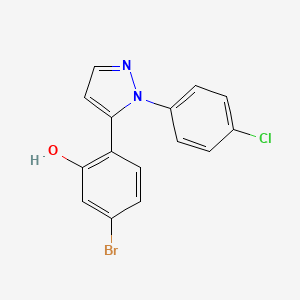
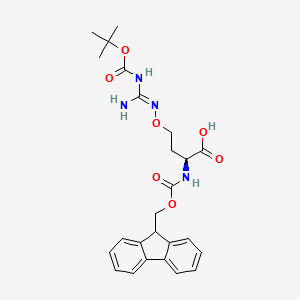
![2-Chloro-N-{4-[2-(4-fluorophenyl)-8-methoxy-3H-1,3,4-benzotriazepin-5-yl]phenyl}acetamide](/img/structure/B1384632.png)
![1-(4-cyanobutyl)-N-(1-methyl-1-phenylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1384633.png)
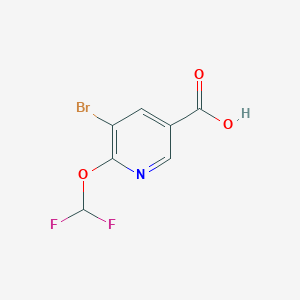
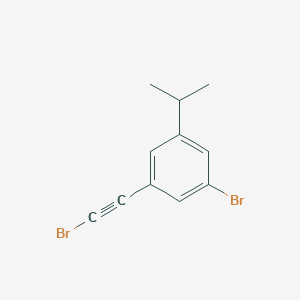
![2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine hydrogen methanesulfonate](/img/structure/B1384640.png)
![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride](/img/structure/B1384642.png)